4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-12-4-2-3-11-9-13(24-15(11)12)16(22)19-6-7-20(14(21)10-19)17-18-5-8-25-17/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQWJPZQBHKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one , with CAS number 2310127-85-4 , has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.4 g/mol . Its structure features a piperazine ring linked to a thiazole and a benzofuran moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O4S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2310127-85-4 |
Antimicrobial Activity
Research indicates that derivatives of benzofuran and thiazole exhibit significant antimicrobial properties. In a study evaluating the compound's efficacy against Mycobacterium tuberculosis (Mtb), it demonstrated a minimum inhibitory concentration (MIC) comparable to that of ethambutol, a standard anti-TB drug, with some derivatives showing MIC values as low as 0.78 µg/mL .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. The presence of the thiazole moiety in this compound suggests possible antiproliferative effects. Studies report that thiazole derivatives can exhibit cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent .
Neuroprotective Effects
The piperazine framework is associated with neuroprotective activities. Compounds similar to 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one have shown promise in models of neurodegenerative diseases by modulating neurotransmitter levels and providing antioxidant effects .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Benzofuran moiety : Enhances hydrophobic interactions, potentially improving bioavailability.
- Thiazole ring : Essential for cytotoxic activity; modifications at specific positions can lead to increased potency.
- Piperazine scaffold : Known for its versatility in drug design and ability to interact with various biological targets.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation Against Mtb : A series of piperazine-benzofuran hybrids were synthesized, showing promising results against Mtb with low toxicity profiles .
- Anticancer Studies : Various thiazole derivatives were tested for their cytotoxic effects on cancer cell lines, revealing significant activity linked to specific substituents on the thiazole ring .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 4-(7-Methoxy-1-benzofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one exhibit potent anticancer properties. The mechanism primarily involves:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Prostate Cancer Treatment :
- A study demonstrated that related compounds could reduce tumor growth by approximately 30% in xenograft models when administered at doses around 15 mg/kg over 21 days.
- These compounds were effective against multidrug-resistant cancer cells due to their ability to bypass P-glycoprotein-mediated drug resistance.
-
Melanoma Treatment :
- Another investigation revealed that derivatives exhibited significant cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, highlighting their potential as effective therapeutic agents.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research suggests that it may possess:
- Broad-spectrum Antibacterial and Antifungal Activity : Similar compounds have been documented to disrupt essential biochemical pathways in various pathogens, leading to their death.
Neuroprotective Potential
Emerging studies indicate that the compound could have neuroprotective effects:
- Mechanism of Action : It may modulate pathways involved in neuroinflammation and oxidative stress, providing a protective effect against neurodegenerative diseases.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer | Inhibits tubulin polymerization; effective against MDR cancer cells. |
| Antimicrobial | Exhibits broad-spectrum activity against bacteria and fungi. |
| Neuroprotection | Potential modulation of neuroinflammatory pathways. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Key Comparisons
Structural Diversity and Core Modifications The target compound’s 7-methoxybenzofuran distinguishes it from benzo[b]thiophen derivatives (e.g., 7f, 8a), which exhibit sulfur-containing aromatic systems. Benzofuran’s oxygen atom may alter electronic properties compared to thiophen’s sulfur, influencing binding affinity in biological targets . BZ-IV () shares the thiazol-2-yl group but replaces the benzofuran with a simpler benzothiazole and acetamide linker, highlighting modularity in drug design . BK81348 () replaces the benzofuran with a 2,5-dimethylfuran, reducing molecular weight (305 vs.
Synthetic Efficiency
- The target compound’s synthesis details are unspecified, but analogs like 4e (coumarin derivative) achieve higher yields (80%) via straightforward coupling reactions . Lower yields in bivalent ligands (51–53%, ) may stem from steric challenges in dual heterocycle incorporation .
Physicochemical Properties Melting points for benzo[b]thiophen derivatives (138–149°C, ) suggest crystalline stability, whereas the target’s properties remain uncharacterized .
The benzofuran-thiazole combination in the target compound could synergize aromatic interactions and hydrogen bonding in receptor binding.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound comprises three critical moieties:
- 7-Methoxybenzofuran : The methoxy group enhances electron density in the aromatic system, increasing electrophilic substitution reactivity at the 5-position .
- 1,3-Thiazole : The sulfur and nitrogen atoms in the thiazole ring enable hydrogen bonding and π-π stacking, which are crucial for interactions with biological targets .
- Piperazin-2-one : The lactam ring introduces rigidity and influences solubility; the carbonyl group participates in hydrogen bonding with receptors .
Methodological Insight : Prioritize computational modeling (e.g., DFT) to map electron density distribution and predict reactive sites. Experimental validation via substituent-directed synthesis (e.g., halogenation at benzofuran) can confirm reactivity trends .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
Methodological Insight : Use deuterated DMSO for NMR to stabilize the piperazin-2-one ring. For HRMS, electrospray ionization (ESI+) optimizes detection of protonated adducts .
Basic: What are common synthetic routes for this compound?
Two prevalent strategies:
Stepwise Coupling :
- Synthesize 7-methoxybenzofuran-2-carboxylic acid via Friedel-Crafts acylation .
- Activate the acid as an acyl chloride and couple with 1-(1,3-thiazol-2-yl)piperazin-2-one under Schotten-Baumann conditions .
One-Pot Cyclization :
- Use microwave-assisted synthesis to condense precursors (e.g., thiazole-2-amine and benzofuran carbonyl chloride) in DMF at 120°C .
Methodological Insight : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography (gradient elution) .
Advanced: How can synthesis of the piperazin-2-one core be optimized under varying conditions?
| Condition | Catalyst/Solvent | Yield (%) | Notes |
|---|---|---|---|
| Room Temp | DCM, Triethylamine | 45–50 | Low steric hindrance; slow reaction |
| Reflux | Toluene, DMAP | 60–65 | DMAP accelerates acylation but may degrade thiazole |
| Microwave | DMF, 120°C | 70–75 | Reduced side products; higher scalability |
Methodological Insight : For scale-up, prioritize microwave-assisted synthesis with DMF. Use scavengers (e.g., polymer-bound isocyanate) to trap excess acyl chloride .
Advanced: How do structural modifications on the benzofuran moiety affect biological activity?
Methodological Insight : Use QSAR models to predict activity of novel analogs. Validate via enzyme inhibition assays (e.g., kinase or protease targets) .
Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic Profiling : Measure plasma stability (e.g., rodent microsomes) to identify metabolic hotspots (e.g., piperazin-2-one hydrolysis) .
- Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if the compound is poorly soluble .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites; refine SAR based on metabolite structures .
Methodological Insight : Cross-validate in vitro assays with 3D cell cultures (e.g., spheroids) to better mimic in vivo conditions .
Advanced: What purification strategies are effective for multi-step synthesis?
- Crude Mixture : Remove unreacted starting materials via liquid-liquid extraction (e.g., ethyl acetate/water) .
- Intermediate Isolation : Use flash chromatography (C18 reverse-phase) for polar intermediates .
- Final Product : Recrystallize from ethanol/water (7:3) to achieve >95% purity .
Methodological Insight : For acidic/basic impurities, employ ion-exchange resins (e.g., Dowex-50 for cationic byproducts) .
Advanced: How can predictive modeling guide the design of analogs with improved potency?
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinase targets) .
- ADMET Prediction : SwissADME to forecast solubility (LogP <3), CYP450 inhibition, and blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .
Methodological Insight : Combine molecular dynamics (MD) simulations (50 ns trajectories) to assess target stability upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
